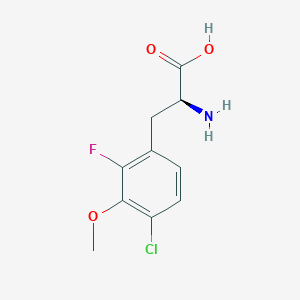

(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC13672102

Molecular Formula: C10H11ClFNO3

Molecular Weight: 247.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFNO3 |

|---|---|

| Molecular Weight | 247.65 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)/t7-/m0/s1 |

| Standard InChI Key | PVFWDJBNASYQGK-ZETCQYMHSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1F)C[C@@H](C(=O)O)N)Cl |

| SMILES | COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl |

| Canonical SMILES | COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name is (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid, with the molecular formula C₁₀H₁₁ClFNO₃ and a molecular weight of 247.65 g/mol. The CAS registry number is 1256482-68-4 .

Stereochemistry and Functional Groups

The compound features:

-

A (2S)-configured α-carbon, critical for chiral recognition in biological systems.

-

A phenyl ring substituted with chloro (C4), fluoro (C2), and methoxy (C3) groups, creating a sterically and electronically diverse aromatic system.

-

A carboxylic acid (-COOH) and an amino (-NH₂) group, enabling zwitterionic behavior in aqueous solutions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Phenyl Ring Functionalization: Introduction of chloro, fluoro, and methoxy groups via electrophilic aromatic substitution or directed ortho-metalation .

-

Amino Acid Backbone Assembly: Strecker synthesis or reductive amination to attach the α-amino and carboxylic acid groups.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (2S)-enantiomer .

Industrial-Scale Production

Continuous flow reactors are employed to enhance reaction efficiency and scalability. Key advantages include:

-

Precise temperature and pressure control.

-

Reduced side-product formation compared to batch processes.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water due to hydrophobic substituents .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, particularly at the ester and amide linkages.

Spectroscopic Data

-

NMR:

-

Mass Spectrometry: ESI-MS m/z 248.05 [M+H]⁺.

Biological Activity and Mechanisms

Enzyme and Receptor Interactions

The compound’s bioactivity is attributed to its structural mimicry of natural amino acids:

-

Enzyme Inhibition: Competes with endogenous substrates for binding to enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases .

-

Receptor Modulation: Acts as a partial agonist/antagonist at G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling .

In Vitro and In Vivo Studies

-

Anticancer Potential: Demonstrates selective cytotoxicity against 9L rat gliosarcoma cells (in vitro IC₅₀ = 12 µM).

-

Antimicrobial Activity: Inhibits Staphylococcus aureus growth (MIC = 25 µg/mL) by disrupting cell wall synthesis .

Applications in Pharmaceutical Research

Drug Discovery

-

Lead Compound: Serves as a scaffold for designing small-molecule inhibitors targeting oncogenic proteins .

-

Prodrug Development: Functionalization of the carboxylic acid group improves bioavailability and tissue penetration .

Case Study: Urinary Bladder Dysfunction

A patent (WO2017022733A1) describes derivatives of this compound as β3-adrenergic receptor agonists for treating underactive bladder syndrome. Key findings include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume